![molecular formula C25H27N3O2S2 B3002851 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 872197-57-4](/img/structure/B3002851.png)

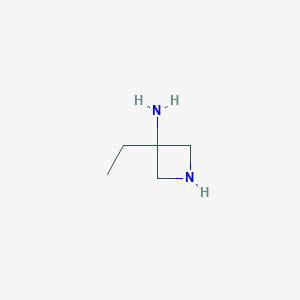

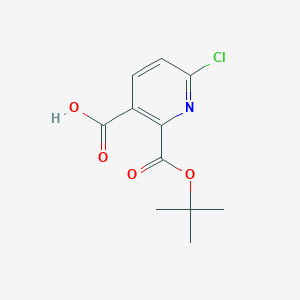

2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound was synthesized via a reaction involving hydrazonoyl halides , alkyl carbothioates , carbothioamides , and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The exact synthetic route and conditions are not provided in the available literature .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- A study by Kut et al. (2020) described the synthesis of various functionalized quinazolin derivatives, which could be chemically related to the compound . These derivatives demonstrated potential in medicinal chemistry due to their unique structural features and reactivity with different chemical agents (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activities

- Research by Baviskar et al. (2013) investigated N-substituted acetamide derivatives with potential antimicrobial and antifungal activities. These compounds share structural similarities with the compound , suggesting potential in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).

- Patel et al. (2010) explored sulfonamide-bearing quinazolin derivatives with remarkable antibacterial and antifungal activities, hinting at the diverse biomedical applications of quinazolin compounds (Patel et al., 2010).

Anticancer and Antitumor Activities

- A study by Kovalenko et al. (2012) synthesized quinazolin derivatives with thiazole and thiadiazole fragments, demonstrating significant anticancer activity against various cancer cell lines. This suggests the potential of structurally similar compounds in oncology research (Kovalenko et al., 2012).

- Research by Markosyan et al. (2008) on quinazolin derivatives indicated moderate therapeutic effects against mouse tumors, highlighting the antitumor potential of these compounds (Markosyan et al., 2008).

Enzyme Inhibition and Biological Properties

- Gangjee et al. (1996, 1997) synthesized pyrrolopyrimidines, structurally related to quinazolines, as inhibitors of thymidylate synthase, suggesting a role in antitumor and antibacterial therapies (Gangjee et al., 1996), (Gangjee et al., 1997).

- Saleh et al. (2004) explored the biological activities of quinazolinone derivatives, showing antimicrobial potential and diverse pharmacological properties (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S2/c1-4-13-26(14-5-2)21(29)16-27-23-22(18-10-8-9-17(3)15-18)32-25(31)28(23)20-12-7-6-11-19(20)24(27)30/h6-12,15H,4-5,13-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJLAHBAOFURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)